N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide
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Overview
Description
The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a bromophenyl group (a benzene ring with a bromine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow scientists to determine the positions of the atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by a variety of factors, including its molecular structure and the functional groups present. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Analytical Methods in Chemical Research
The utilization of advanced analytical techniques, such as mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, plays a critical role in identifying and characterizing complex chemical compounds. Studies employing these methods provide a framework for understanding the physical and chemical properties of novel compounds, including "N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide". For example, the assessment of cellular proliferation in tumors using PET tracers demonstrates the importance of radiolabeling techniques in tracking the distribution and effectiveness of therapeutic agents within the human body (Brier et al., 2022).
Chemotherapy Sensitivity and Resistance
The development and application of chemosensitivity assays, such as the MTT assay, offer valuable insights into the effectiveness of chemotherapy agents against specific cancer types. This methodology could be applied to "N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide" to evaluate its potential as a therapeutic agent, by assessing its cytotoxic effects on cancer cell lines. Research demonstrates that chemosensitivity testing can guide the selection of chemotherapy drugs, potentially improving patient outcomes (Nakamura et al., 2006).
Novel Therapeutic Applications
Exploratory studies on new psychoactive substances and their pharmacological effects underscore the potential therapeutic applications of novel compounds. Understanding the mechanism of action, receptor affinity, and physiological effects of these substances can lead to the development of new treatments for various conditions. While "N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide" was not directly mentioned, the research approach applied to other compounds can serve as a model for investigating its therapeutic potential (Papaseit et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZZZCTLIKEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide |
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